molecular formula C24H29N5OS B11571020 6-(4-methylphenyl)-3-phenyl-N,N-dipropyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-methylphenyl)-3-phenyl-N,N-dipropyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11571020
M. Wt: 435.6 g/mol
InChI Key: JVFMSYAGELZABS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-(4-METHYLPHENYL)-3-PHENYL-N,N-DIPROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves several steps. One common method includes the reaction of 4-methylphenylhydrazine with carbon disulfide to form a dithiocarbazate intermediate. This intermediate is then cyclized with phenyl isothiocyanate to form the triazolothiadiazine core . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .

Mechanism of Action

The mechanism of action of 6-(4-METHYLPHENYL)-3-PHENYL-N,N-DIPROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various pharmacological effects . Additionally, it can interact with cellular receptors and proteins, modulating signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Properties

Molecular Formula

C24H29N5OS

Molecular Weight

435.6 g/mol

IUPAC Name

6-(4-methylphenyl)-3-phenyl-N,N-dipropyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C24H29N5OS/c1-4-15-28(16-5-2)23(30)21-20(18-13-11-17(3)12-14-18)27-29-22(25-26-24(29)31-21)19-9-7-6-8-10-19/h6-14,20-21,27H,4-5,15-16H2,1-3H3

InChI Key

JVFMSYAGELZABS-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)C1C(NN2C(=NN=C2S1)C3=CC=CC=C3)C4=CC=C(C=C4)C

Origin of Product

United States

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